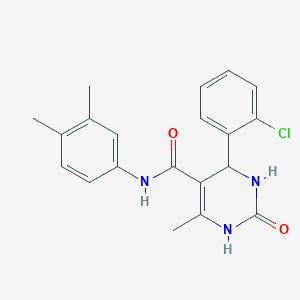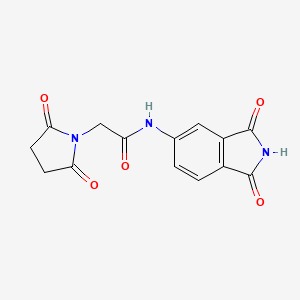![molecular formula C20H24N4O5S B6485909 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 877640-40-9](/img/structure/B6485909.png)
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of many biologically active compounds . The compound also contains a methoxyphenyl group and a sulfamoylphenyl group, which are commonly found in various pharmaceuticals .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Scientific Research Applications
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea has been studied for its potential applications in various scientific research fields. It has been used as a model compound in studies of the structure-activity relationships of pyrrolidine compounds. Additionally, this compound has been studied for its pharmacological properties, such as its ability to inhibit the growth of gram-positive and gram-negative bacteria. It has also been studied for its potential use as an anti-fungal agent, as well as its ability to inhibit the growth of cancer cells in vitro.
Mechanism of Action
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea has been studied for its mechanism of action. It has been found to inhibit the growth of bacteria by interfering with the formation of the bacterial cell wall. Additionally, it has been found to inhibit the growth of cancer cells by interfering with the cell cycle. Furthermore, this compound has been found to inhibit the growth of fungi by interfering with the production of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria by interfering with the formation of the bacterial cell wall. Additionally, it has been found to inhibit the growth of cancer cells by interfering with the cell cycle. Furthermore, this compound has been found to inhibit the growth of fungi by interfering with the production of ergosterol, an essential component of fungal cell membranes. Additionally, this compound has been found to have anti-inflammatory and anti-oxidative effects, as well as to have the ability to modulate the activity of several enzymes.
Advantages and Limitations for Lab Experiments
The use of 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound and is not easily degraded. Furthermore, it is a relatively non-toxic compound and can be used in a variety of laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound and can be degraded by light and heat. Additionally, it is difficult to synthesize and can be toxic in high concentrations.
Future Directions
For research include further studies of its pharmacological properties and its potential use as an anti-fungal agent. Additionally, further studies of its mechanism of action and its ability to modulate the activity of enzymes are needed. Other potential future directions include studies of its potential use as an anti-cancer agent and its potential to inhibit the growth of gram-positive and gram-negative bacteria. Additionally, further studies of its biochemical and physiological effects, as well as its potential to act as an anti-inflammatory and anti-oxidative agent, are needed.
Synthesis Methods
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 3-chloropyrrolidine, followed by the reaction of the resulting product with 4-sulfamoylbenzaldehyde. The reaction of 4-methoxybenzaldehyde with 3-chloropyrrolidine yields a Schiff base, which is then treated with aqueous sodium hydroxide to form the pyrrolidine-3-aldehyde. The aldehyde is then reacted with 4-sulfamoylbenzaldehyde to form this compound.
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-29-17-6-4-16(5-7-17)24-13-15(12-19(24)25)23-20(26)22-11-10-14-2-8-18(9-3-14)30(21,27)28/h2-9,15H,10-13H2,1H3,(H2,21,27,28)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPUKDAVATWNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B6485843.png)
![2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6485859.png)
![1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6485861.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6485871.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B6485879.png)
![4-({[(3E)-1-[(4-chlorophenyl)methyl]-2,2,4-trioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-3-ylidene]methyl}amino)benzene-1-sulfonamide](/img/structure/B6485894.png)
![4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B6485895.png)
![N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6485901.png)
![2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6485905.png)
![N-hydroxy-2-{[4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6485906.png)
![methyl 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B6485910.png)
